N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-9-12(21-14(18-9)11-3-2-6-20-11)8-17-13(19)10-7-15-4-5-16-10/h2-7H,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZVVXWUXOKBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the thiophene and pyrazine rings. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide or iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocyclic Substituents
a) 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives ()
- Structure : Replaces the thiophen-2-yl group with a pyridinyl ring.
- Synthesis : Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates are hydrolyzed to carboxylic acids and coupled with amines using classic reagents (e.g., HATU, EDCI) .
- Key Differences :
- Electronic Effects : Pyridine’s nitrogen introduces basicity and polarizability, contrasting with thiophene’s electron-rich sulfur. This may alter binding interactions in biological targets.
- Solubility : Pyridine’s basicity could improve aqueous solubility compared to thiophene’s hydrophobicity.
b) 4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives ()
- Structure : Features a phenyl group at position 2 and a carbohydrazide at position 5.
- Activity : Compounds like 7b (IC50 = 1.61 ± 1.92 μg/mL) and 11 (IC50 = 1.98 ± 1.22 μg/mL) show potent anticancer activity against HepG-2 cells .
- Comparison : The phenyl group’s steric bulk and lack of heteroatoms may reduce π-π stacking efficiency compared to thiophen-2-yl.
c) Thiophene-Containing Thiazolyl Derivatives ()
- Structure: Similar thiophen-2-yl substitution but linked to hydrazinecarbothioamide or nicotinonitrile moieties.
- Synthesis: Involves condensation of thiophenyl hydrazones with aldehydes and malononitrile .
Physicochemical Properties
- logP Predictions :
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas pyridinyl groups may undergo N-oxidation, affecting half-life .
Biological Activity
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide, a compound within the pyrazine family, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.48 g/mol. The compound features a thiazole ring linked to a pyrazine moiety, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2S2 |
| Molecular Weight | 396.48 g/mol |
| Purity | Typically 95% |
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazine have been shown to induce apoptosis in leukemia cells. A study involving a related pyrazine derivative reported an IC50 value of 25 μM against K562 leukemia cells, indicating effective inhibition of cell proliferation through apoptosis induction and cell cycle arrest in the G0/G1 phase .
Antiviral Activity
N-Heterocycles, including pyrazines, have been investigated for their antiviral properties. Research indicates that certain thiazole-containing compounds can inhibit viral replication effectively. For example, thiazolidinone derivatives demonstrated significant efficacy against HCV NS5B polymerase with IC50 values around 32 μM . This suggests that similar structural analogs could be explored for antiviral applications.
Antimicrobial Effects
Compounds derived from the thiazole and thiophene frameworks often exhibit antimicrobial properties. The mechanism typically involves the inhibition of bacterial enzymes critical for survival. For example, sulfonamide derivatives have been shown to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. While specific data on this compound's antimicrobial activity is limited, its structural components suggest potential efficacy.
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : By modulating intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl2.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Enzyme Inhibition : Interaction with key enzymes involved in cellular metabolism or viral replication could contribute to its biological effects.
Case Studies and Research Findings
- Pyrazine Derivatives in Cancer Therapy : A study highlighted the effectiveness of pyrazine derivatives in inducing apoptosis in various cancer cell lines, showcasing their potential as therapeutic agents .
- Antiviral Research : Investigations into thiazole derivatives have shown promising results against viral infections, suggesting that structural modifications can enhance antiviral efficacy .
- Antimicrobial Studies : While direct studies on this specific compound are scarce, related compounds have demonstrated significant antimicrobial activities through enzyme inhibition.
Q & A
Q. What are the recommended synthetic routes for preparing N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide?
The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:
- Step 1 : Lithiation of a thiazole precursor (e.g., 2-chlorothiazole) followed by nucleophilic coupling with an isocyanate derivative to form the carboxamide core .
- Step 2 : Protection of the amide nitrogen using NaH and 4-methoxybenzyl chloride to prevent undesired side reactions .
- Step 3 : Coupling of intermediates (e.g., pyrazine derivatives) via nucleophilic substitution or amidation. For example, 4-amino-6-chloro-2-methylpyrimidine can be coupled to the thiazole core under NaH-mediated conditions .
- Step 4 : Final deprotection (e.g., removal of PMB groups) and purification via recrystallization or chromatography .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of analytical techniques:
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1628 cm⁻¹, NH₂ at ~3285 cm⁻¹) .
- NMR (¹H/¹³C) : Verify substituent positions and integration ratios. For example, δ 4.51 ppm (DMSO-d6) may indicate methylene protons adjacent to the thiazole ring .
- Mass spectrometry : Confirm molecular weight (e.g., M⁺ peaks at m/z 493.60 for related derivatives) .
- Elemental analysis : Validate purity (>95% recommended for biological assays) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Prioritize assays based on structural analogs:
- Anticancer activity : Screen against cancer cell lines (e.g., breast cancer MCF-7) using MTT assays. GI₅₀ values <100 nM (as seen in Hec1 inhibitors) indicate potency .
- Antimicrobial testing : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Use non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Focus on modular modifications:
- Thiophene substitution : Replace the thiophen-2-yl group with other heterocycles (e.g., furan, pyrrole) to modulate electronic effects .
- Pyrazine modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets in target proteins .
- Methyl group tuning : Vary the 4-methyl group on the thiazole ring to study steric effects on bioactivity .
- In silico docking : Use molecular modeling (e.g., AutoDock) to predict interactions with targets like Hec1 or Nek2 .
Q. What mechanistic insights explain its anticancer activity in resistant cell lines?
Key mechanisms include:
- Hec1-Nek2 disruption : Inhibits mitotic progression by blocking protein-protein interactions, as demonstrated by GI₅₀ = 14.29–73.65 nM in breast cancer models .
- P-glycoprotein (Pgp) downregulation : Reduces efflux of cytotoxic agents (e.g., doxorubicin), sensitizing multidrug-resistant (MDR) cells .
- Apoptosis induction : Activates caspase-3/7 pathways, confirmed via flow cytometry and TUNEL assays .
Q. How should researchers address contradictions between in vitro and in vivo data?
Example: If in vitro potency (nM range) does not translate to in vivo efficacy:
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolic stability. Poor solubility may require formulation adjustments (e.g., PEGylation) .
- Metabolite identification : Use LC-MS to detect inactive metabolites. Modify labile groups (e.g., methyl to trifluoromethyl) to block metabolic degradation .
- Dose optimization : Conduct dose-response studies in animal models to balance efficacy and toxicity .
Q. What strategies improve synthetic yield and scalability?
- Catalyst optimization : Use Pd/C or CuI for coupling steps to enhance efficiency (e.g., 76% yield for triazole derivatives) .
- Solvent selection : Replace ethanol with DMF/H₂O mixtures to improve solubility during recrystallization .
- Flow chemistry : Implement continuous-flow reactors for hazardous steps (e.g., lithiation) to improve safety and reproducibility .
Methodological Resources
- Synthetic protocols : Refer to hydrazide cyclization methods (e.g., POCl₃ at 120°C for oxadiazole formation) .
- Analytical standards : Cross-reference spectral data from IR, NMR, and MS libraries for thiazole-pyrazine hybrids .
- Biological assays : Follow NIH/WHO guidelines for cytotoxicity testing to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
